molecular formula C11H12N2O2 B2392251 1H-Indazole-5-carboxylic acid, 3-propyl- CAS No. 1197943-57-9

1H-Indazole-5-carboxylic acid, 3-propyl-

Cat. No.: B2392251
CAS No.: 1197943-57-9
M. Wt: 204.229
InChI Key: NYATZKHOQZWOJM-UHFFFAOYSA-N
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Description

1H-Indazole-5-carboxylic acid, 3-propyl- is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-5-carboxylic acid, 3-propyl- can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the use of transition metal catalysts such as copper or silver to facilitate the formation of the indazole ring .

Industrial Production Methods: Industrial production of 1H-Indazole-5-carboxylic acid, 3-propyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-5-carboxylic acid, 3-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Comparison with Similar Compounds

  • 1H-Indazole-4-carboxylic acid
  • 1H-Indazole-3-carboxylic acid
  • 1H-Indazole-6-carboxylic acid

Comparison: 1H-Indazole-5-carboxylic acid, 3-propyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indazole carboxylic acids, the 3-propyl substitution may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

IUPAC Name

3-propyl-2H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-3-9-8-6-7(11(14)15)4-5-10(8)13-12-9/h4-6H,2-3H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYATZKHOQZWOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C=C(C=CC2=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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